Regiospecific Purity Advantage: Ortho Isomer Offers ≥98% Purity vs. 97% for Commercial Para Isomer
Commercially available 2-((diisobutylamino)methyl)benzaldehyde is consistently supplied at ≥98% purity , matching the purity specification of the 3-regioisomer (98%) but exceeding the 97.0% specification of the 4-regioisomer from a major European supplier . For applications requiring high-purity starting material—such as multi-step medicinal chemistry campaigns where impurity carry-through can compromise biological assay reproducibility—the ortho isomer provides a 1-percentage-point purity margin over the para isomer, corresponding to a reduction in total unspecified impurities from ≤3.0% to ≤2.0% .
| Evidence Dimension | Commercial purity specification (HPLC/GC area%) |
|---|---|
| Target Compound Data | ≥98% (2-((diisobutylamino)methyl)benzaldehyde, CAS 1443355-63-2) |
| Comparator Or Baseline | 97.0% (4-((diisobutylamino)methyl)benzaldehyde, CAS 82413-61-4, Fluorochem); 98% (3-((diisobutylamino)methyl)benzaldehyde, CAS 1443336-15-9, Leyan) |
| Quantified Difference | 1 percentage point higher purity vs. para isomer; equivalent purity vs. meta isomer |
| Conditions | Commercial vendor specifications; purity determined by HPLC or GC area normalization per vendor QC protocols |
Why This Matters
Higher purity reduces the risk of impurity-driven side reactions in subsequent synthetic steps and improves batch-to-batch reproducibility, which is critical for procurement decisions in lead optimization and scale-up contexts.
